3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-fluorobenzenesulfonamide
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Description
3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H14ClFN2O5S and its molecular weight is 412.82. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes has shown that the sulfonamide derivative plays a significant role in governing interactions with DNA. These complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, indicating potential applications in cancer therapy. The study highlighted that specific sulfonamide derivatives could influence DNA damage and apoptosis in tumor cells, with certain complexes showing higher efficacy in inducing cell death mainly through apoptosis in colon adenocarcinoma and leukemia cell lines (González-Álvarez et al., 2013).
Antimicrobial Activities
The synthesis and evaluation of eperezolid-like molecules, including those with sulfonamide groups, have demonstrated high anti-Mycobacterium smegmatis activity. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial agents, offering insights into their applications against bacterial infections (Yolal et al., 2012).
Carbonic Anhydrase Inhibition
Investigations into primary sulfonamide groups have facilitated the synthesis of novel [1,4]oxazepine-based sulfonamides with potent inhibitory activity against human carbonic anhydrases. These findings are crucial for the development of therapeutics targeting conditions mediated by carbonic anhydrases, such as glaucoma, epilepsy, and certain types of tumors (Sapegin et al., 2018).
Antioxidant Activity
Studies have also explored the synthesis of thiazolidin-4-one derivatives to evaluate their antioxidant activities. The research into sulfonamide derivatives has contributed to identifying compounds with promising antioxidant properties, which could be beneficial in managing oxidative stress-related diseases (El Nezhawy et al., 2009).
Fluorination Catalysts and Imaging Agents
Sulfonamide derivatives have been evaluated as catalysts for enantioselective fluorination, revealing their potential in synthetic chemistry for the development of pharmaceuticals and imaging agents. This area of research opens up possibilities for creating more effective diagnostic tools and therapeutic compounds with enhanced properties (Ishimaru et al., 2008).
Properties
IUPAC Name |
3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O5S/c18-13-8-12(6-7-14(13)19)27(24,25)20-15(11-4-2-1-3-5-11)9-21-16(22)10-26-17(21)23/h1-8,15,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHZZBYURREWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.